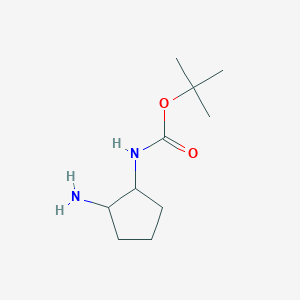

tert-Butyl (2-aminocyclopentyl)carbamate

Vue d'ensemble

Description

tert-Butyl (2-aminocyclopentyl)carbamate is an organic compound with the molecular formula C10H20N2O2. It is commonly used in organic synthesis and serves as a protecting group for amines. The compound is characterized by its solid physical form and is typically stored in a dark place under an inert atmosphere at temperatures between 2-8°C .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

tert-Butyl (2-aminocyclopentyl)carbamate can be synthesized through the reaction of tert-butyl chloroformate with 2-aminocyclopentanol. The reaction typically occurs in the presence of a base such as triethylamine, which facilitates the formation of the carbamate linkage . The reaction conditions often involve maintaining a low temperature to control the reaction rate and prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, thereby optimizing the production process .

Analyse Des Réactions Chimiques

Types of Reactions

tert-Butyl (2-aminocyclopentyl)carbamate undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the tert-butyl group is replaced by other nucleophiles.

Deprotection Reactions: The tert-butyl group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.

Common Reagents and Conditions

Trifluoroacetic Acid: Used for deprotection of the tert-butyl group.

Triethylamine: Acts as a base in the synthesis of the compound.

Palladium Catalysts: Employed in cross-coupling reactions involving the compound.

Major Products Formed

The major products formed from the reactions of this compound include free amines and substituted carbamates, depending on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

Chemistry

tert-Butyl (2-aminocyclopentyl)carbamate serves as a versatile building block in organic synthesis. It is particularly useful as a protecting group for amines, facilitating the synthesis of complex molecules by preventing unwanted reactions at the amino site. This property is crucial for the development of more intricate organic compounds.

Key Reactions :

- Oxidation : The amino group can be oxidized to form nitroso or nitro derivatives.

- Reduction : The carbamate can be reduced to yield primary amines.

- Substitution : The tert-butyl group can be substituted with various functional groups under appropriate conditions.

| Reaction Type | Reagents Used | Major Products |

|---|---|---|

| Oxidation | Hydrogen peroxide | Nitroso derivatives |

| Reduction | Lithium aluminum hydride | Primary amines |

| Substitution | Alkyl halides | Various substituted carbamates |

Biology

In biological research, this compound has been investigated for its role in modulating enzyme activities and protein interactions. Its structural similarity to biologically active compounds allows it to serve as an intermediate in synthesizing potential drug candidates.

Biological Activity :

- Acts as an enzyme modulator.

- Potential for inhibiting specific enzymes involved in drug metabolism and signaling pathways.

Medicine

The compound is being explored for its therapeutic applications, particularly as a precursor for drug development targeting specific diseases. Its ability to interact with molecular targets positions it as a valuable candidate in medicinal chemistry.

Case Study Example :

A study published in 2023 highlighted the use of similar carbamate compounds in developing selective inhibitors for cancer treatment, showcasing the potential of this compound in oncology research .

Industry

In industrial applications, this compound is utilized in producing specialty chemicals and materials. Its role extends to the synthesis of polymers and advanced materials, underscoring its versatility in industrial chemistry.

Mécanisme D'action

The mechanism of action of tert-Butyl (2-aminocyclopentyl)carbamate primarily involves its role as a protecting group. The tert-butyl group stabilizes the amine by forming a carbamate linkage, which can be selectively cleaved under acidic conditions. This allows for the controlled release of the free amine at a desired stage in the synthetic process .

Comparaison Avec Des Composés Similaires

Similar Compounds

- tert-Butyl (2-aminocyclohexyl)methylcarbamate

- tert-Butyl [3-(aminomethyl)cyclobutyl]methylcarbamate

- tert-Butyl 2-(methylamino)ethylcarbamate

- tert-Butyl (4,5-dimethoxypyridin-3-yl)methylcarbamate

Uniqueness

tert-Butyl (2-aminocyclopentyl)carbamate is unique due to its specific structure, which provides a balance between stability and reactivity. Its cyclopentyl ring offers steric hindrance that can influence the reactivity of the compound, making it distinct from other carbamates with different ring sizes or substituents .

Activité Biologique

Tert-butyl (2-aminocyclopentyl)carbamate is a carbamate derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is recognized for its role as a building block in organic synthesis and its applications in drug development, particularly in the modulation of enzyme activity and receptor interactions.

Chemical Structure and Properties

The molecular formula of this compound is C₁₀H₂₀N₂O₂, with a molecular weight of approximately 200.28 g/mol. The compound features a tert-butyl group attached to a carbamate moiety, linked to a cyclopentyl ring containing an amino group. This unique structure allows for specific interactions within biological systems.

The biological activity of this compound primarily involves its interaction with enzymes and receptors. The carbamate group can form covalent bonds with active sites of enzymes, which may inhibit their activity or alter their function. This interaction can modulate various biochemical pathways, leading to significant therapeutic effects.

Key Mechanisms

- Enzyme Inhibition : The compound acts as a substrate for certain enzymes, leading to the formation of active intermediates.

- Receptor Modulation : It may bind to specific receptors, influencing cellular signaling pathways.

Biological Applications

Research indicates that this compound has potential applications in various fields:

- Medicinal Chemistry : Investigated for its therapeutic effects, particularly in targeting specific enzymes or receptors involved in disease processes.

- Organic Synthesis : Used as a protecting group for amines, facilitating the formation of complex molecules.

In Vitro Studies

A study examining the effects of this compound on cancer cell lines demonstrated its ability to induce apoptosis. The compound was tested on several cancer cell lines, including MDA-MB-231 and Hs 578T, showing significant induction of apoptotic signals when treated with varying concentrations over 72 hours.

| Cell Line | IC50 (μM) | Apoptosis Induction |

|---|---|---|

| MDA-MB-231 | 10 | Significant |

| Hs 578T | 15 | Moderate |

| BT-20 | 12 | Significant |

Mechanistic Insights

The mechanism by which this compound induces apoptosis appears to involve the activation of caspase pathways, which are crucial for programmed cell death. The compound's structural properties allow it to effectively interact with key residues in the active sites of target enzymes, enhancing its inhibitory potential.

Comparison with Similar Compounds

This compound shares structural similarities with other carbamate compounds but exhibits unique biological activities due to its specific stereochemistry and molecular configuration.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Tert-butyl (2-(methylamino)ethyl)carbamate | Contains methylamino group | Moderate receptor binding |

| Tert-butyl (2-(2-aminoethoxy)ethyl)carbamate | Ethoxy substitution | Low enzyme inhibition |

Propriétés

IUPAC Name |

tert-butyl N-(2-aminocyclopentyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-8-6-4-5-7(8)11/h7-8H,4-6,11H2,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAXDIBGWURAVIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCC1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10627464 | |

| Record name | tert-Butyl (2-aminocyclopentyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10627464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1193388-07-6 | |

| Record name | 1,1-Dimethylethyl N-(2-aminocyclopentyl)carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1193388-07-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl (2-aminocyclopentyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10627464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.